molecular formula C7H2F2IN B8063255 2,6-Difluoro-4-iodobenzonitrile CAS No. 141743-50-2

2,6-Difluoro-4-iodobenzonitrile

Cat. No.: B8063255
CAS No.: 141743-50-2
M. Wt: 265.00 g/mol
InChI Key: WDYZUODPVUYOOJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-iodobenzonitrile is an organic compound with the molecular formula C7H2F2IN. It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and an iodine atom at the 4 position. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-iodobenzonitrile typically involves halogenation and nitrile formation reactions. One common method is the iodination of 2,6-difluorobenzonitrile using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the starting material, 2,6-difluorobenzonitrile, is treated with iodine under controlled conditions. The process may be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield a biphenyl derivative, while nucleophilic substitution with sodium azide would produce 2,6-difluoro-4-azidobenzonitrile.

Scientific Research Applications

2,6-Difluoro-4-iodobenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-iodobenzonitrile in chemical reactions involves the activation of the iodine atom, making it a reactive site for substitution or coupling. The fluorine atoms influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, although detailed studies on its biological mechanism are limited.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzonitrile: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.

    4-Iodobenzonitrile: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    2,6-Dichloro-4-iodobenzonitrile:

Uniqueness

2,6-Difluoro-4-iodobenzonitrile is unique due to the presence of both fluorine and iodine substituents, which confer distinct electronic and steric properties. This combination makes it particularly useful in synthetic chemistry for the formation of complex molecules and in applications requiring specific reactivity profiles.

Properties

IUPAC Name

2,6-difluoro-4-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2IN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYZUODPVUYOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305144
Record name 2,6-Difluoro-4-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141743-50-2
Record name 2,6-Difluoro-4-iodobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141743-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-4-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401305144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12 g of sodium nitrite was dissolved in 91 ml of sulfuric acid and cooled to 10° C or less, and then 100 ml of acetic acid was added. At 20 to 25° C, 39 g of the 2,6-difluoro-4-iodoaniline from Step 3 was added to the solution, and then the solution was agitated for one hour. A second solution was made by dissolving 37 g of copper sulfate pentahydrate in 91 ml of water to which was added 62 g of ice, and this solution was added to the first. A third solution containing 39 of potassium cyanide dissolved in 92 ml of water, 221 g of sodium bicarbonate, and 91 ml of benzene was added to the first solution, and a diazonium salt sulfuric acid solution was added therein. After agitation at room temperature for 3 hours, a sodium hydroxide aqueous solution was added to dissolve the crystals. After being extracted with chloroform, the crystals were washed three times alternating with a 10% sodium hydroxide solution and water. After distillation of the chloroform, the residue was extracted with hexane, and the hexane was distilled off. This residue was recrystallized with methanol to obtain 6.7 g of 1,3-difluoro-2-cyano-5-iodobenzene.
Name
Quantity
92 mL
Type
solvent
Reaction Step One
Name
Quantity
91 mL
Type
solvent
Reaction Step Two
Quantity
37 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
91 mL
Type
solvent
Reaction Step Four
Quantity
39 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
62 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
221 g
Type
reactant
Reaction Step Eight
Quantity
91 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
diazonium salt sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

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